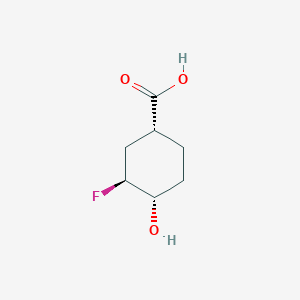

(1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid

Description

(1R,3S,4S)-3-Fluoro-4-hydroxycyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a carboxylic acid group at position 1, a hydroxyl group at position 4, and a fluorine atom at position 3. Fluorination at position 3 enhances electronegativity and may influence metabolic stability, while the hydroxyl group at position 4 contributes to hydrogen-bonding capacity.

Properties

Molecular Formula |

C7H11FO3 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

(1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H11FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h4-6,9H,1-3H2,(H,10,11)/t4-,5+,6+/m1/s1 |

InChI Key |

RXCJRJYNJDTAAW-SRQIZXRXSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H](C[C@@H]1C(=O)O)F)O |

Canonical SMILES |

C1CC(C(CC1C(=O)O)F)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Chiral Induction

The synthesis begins with naturally occurring or optically active cyclohexane derivatives, such as (R)-cyclohexene carboxylic acid or resolved cyclohexane precursors. These serve as the chiral backbone, ensuring the stereochemistry at the 1-position.

- (R)-Cyclohexene-3-carboxylic acid can be used as the initial substrate, which undergoes controlled transformations to set the stereochemistry at the 3 and 4 positions.

Ring Opening and Functional Group Introduction

The patent describes a ring-opening approach, where cyclohexene derivatives are converted into more reactive intermediates:

- Ring-opening reactions are achieved via nucleophilic attack or oxidative cleavage, often facilitated by halogenating agents or nucleophiles like amines or alcohols, to generate intermediates with functional groups ready for fluorination and hydroxylation.

- Intermediate formation involves converting the cyclohexene into a cyclohexane derivative bearing suitable leaving groups (e.g., halides or sulfonates) at the 3-position, which are amenable to subsequent fluorination.

Stereoselective Fluorination

Fluorination at the third position is a critical step, often performed using reagents such as:

- Diethylaminosulfur trifluoride (DAST) , which facilitates nucleophilic fluorination with high stereoselectivity.

- Perfluorobutanesulfonyl fluoride as an alternative fluorinating agent, enabling electrophilic fluorination.

The stereochemical outcome is controlled by the configuration of the precursor and the reaction conditions, favoring attack from the less hindered face to generate the (1R,3S,4S) configuration.

Table 1: Fluorination Reagents and Conditions

| Reagent | Type | Stereoselectivity | Remarks |

|---|---|---|---|

| DAST | Nucleophilic fluorinating agent | High | Commonly used for primary and secondary halides |

| Perfluorobutanesulfonyl fluoride | Electrophilic fluorination | Moderate | Suitable for aromatic and aliphatic substrates |

Hydroxylation at the Fourth Carbon

Hydroxylation is achieved via:

- Hydroboration-oxidation of suitable alkenes, if present.

- Nucleophilic substitution on halogenated intermediates, with hydroxide ions to introduce the hydroxyl group stereoselectively.

The stereochemistry at the 4-position is maintained by controlling the reaction environment, often using stereoselective catalysts or protecting groups.

Carboxylic Acid Formation

The final step involves oxidation of the primary alcohol or ester groups to the carboxylic acid, typically via:

- Oxidation with potassium permanganate or potassium dichromate .

- Hydrolysis of esters if ester intermediates are used.

This step ensures the formation of the target acid with high stereochemical purity.

Industrially Favorable Route

The patent emphasizes a route suitable for large-scale synthesis, involving solid intermediates and reactions like ring opening, fluorination, cyclization, and oxidation, which are scalable and controllable.

Summary of Key Reaction Steps

| Step | Reaction Type | Reagents | Stereochemical Control | Reference/Source |

|---|---|---|---|---|

| Ring opening | Nucleophilic attack | Halogenated intermediates | Maintains or sets stereochemistry | CN108456213B |

| Fluorination | Nucleophilic or electrophilic fluorination | DAST, perfluorobutanesulfonyl fluoride | Stereoselective | Literature review |

| Hydroxylation | Hydroboration or substitution | Borane, hydroxide | Stereoselective | Organic synthesis principles |

| Oxidation | Oxidants (KMnO4, K2Cr2O7) | Potassium permanganate | Preserves stereochemistry | Standard procedures |

Supporting Research Findings

Research articles support the feasibility of these steps:

- The synthesis of fluorinated cyclohexane derivatives via ring-opening and fluorination is well-documented.

- Stereoselective fluorination methods have been optimized to favor the desired stereochemistry, crucial for biological activity.

- The use of solid intermediates enhances process control and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-Carboxylic Acid (CAS: 1346604-76-9)

Key Structural Features :

- Substituents : Two fluorine atoms at positions 3 and 4.

- Stereochemistry : Relative configuration (1R,3S,4R), differing from the target compound at position 4.

- Molecular Formula : C₇H₉F₂O₂; Molecular Weight : 175.14 g/mol.

Comparison :

Cyclohexanecarboxylic Acid, 1-Amino-2-Hydroxy-, (1R,2S)- (CAS: 197247-91-9)

Key Structural Features :

- Substituents: Amino group at position 1, hydroxyl group at position 2.

- Stereochemistry : (1R,2S).

- Molecular Formula: C₇H₁₃NO₃; Molecular Weight: 159.18 g/mol.

Comparison :

(1R,3S,4S)-4-{[(tert-Butoxy)Carbonyl]Amino}-3-Hydroxycyclohexane-1-Carboxylic Acid (CAS: 1353219-62-1)

Key Structural Features :

- Substituents: tert-Butoxycarbonyl (Boc)-protected amino group at position 4, hydroxyl group at position 3.

- Stereochemistry : (1R,3S,4S), identical to the target compound.

- Molecular Formula: C₁₂H₂₁NO₅; Molecular Weight: 259.30 g/mol.

Comparison :

- The Boc-protected amino group introduces steric bulk and alters polarity compared to the fluorine in the target compound.

- Hydroxyl at position 3 (vs. fluorine in the target) increases hydrogen-bonding capacity but reduces electronegativity.

- Higher molecular weight and complex functionalization suggest distinct applications in peptide synthesis or prodrug design .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Fluorine vs. Hydroxyl: Fluorine’s electronegativity and small atomic radius make it a bioisostere for hydroxyl groups in drug design, but it lacks hydrogen-bond donor capacity. This trade-off impacts solubility and target binding .

- Amino Group Dynamics: The amino-substituted compound (CAS: 197247-91-9) highlights how basic functional groups alter charge state and reactivity compared to neutral hydroxyl or fluorine groups .

Biological Activity

(1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative notable for its unique stereochemistry and functional groups, including a hydroxyl group and a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances binding affinity to certain enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, influencing the compound's solubility and reactivity.

Biological Activities

Research indicates that compounds similar to (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid exhibit a range of biological activities:

- Antimicrobial Activity : Some studies suggest that cyclohexane derivatives can exhibit antimicrobial properties against various pathogens.

- Antitumor Activity : Preliminary research has indicated potential antitumor effects against specific cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

In a study investigating the antitumor properties of cyclohexane derivatives, (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of various cyclohexane derivatives against Staphylococcus aureus and Escherichia coli. (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid demonstrated notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.